molecular formula C10H16ClN3 B1402568 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride CAS No. 1361115-87-8

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride

Cat. No.: B1402568
CAS No.: 1361115-87-8
M. Wt: 213.71 g/mol
InChI Key: DSZUUEJAQBKRAY-UHFFFAOYSA-N
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Description

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride (CAS: 1063734-07-5) is a chemical compound featuring a piperidine ring connected to a pyrimidine ring via a methylene bridge, presenting as its hydrochloride salt to enhance solubility . This structure classifies it as a privileged scaffold in medicinal chemistry and drug discovery, with the piperidine-pyrimidine core being a common motif in the design of biologically active molecules . Piperidine-pyrimidine based compounds are frequently investigated as potential inhibitors for various enzymatic targets . The structural similarity of this compound to other piperidine-pyrimidine derivatives suggests its potential application in early-stage research for conditions such as blinding eye diseases related to atypical protein kinase C (aPKC) activity, inflammation, and cancer . The molecular framework is also highly amenable to synthetic modification, making it a versatile intermediate for constructing more complex molecules, such as piperidine pyrimidine amides, for structure-activity relationship (SAR) studies . In silico analysis of analogous piperidine-pyrimidine hybrids indicates properties generally consistent with drug-likeness parameters, supporting its use in lead compound optimization . This product is intended for research purposes only in laboratory settings. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

2-(piperidin-3-ylmethyl)pyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3.ClH/c1-3-9(8-11-4-1)7-10-12-5-2-6-13-10;/h2,5-6,9,11H,1,3-4,7-8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSZUUEJAQBKRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)CC2=NC=CC=N2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrimidine Core Formation

The pyrimidine ring can be synthesized or obtained commercially. Common methods include:

  • Cyclization reactions involving amidines and β-dicarbonyl compounds to form the pyrimidine ring.
  • Halogenation at specific positions (e.g., 2- or 4-chloropyrimidine) to facilitate subsequent substitution reactions.

Introduction of the Piperidin-3-ylmethyl Group

The key step is the attachment of the piperidin-3-ylmethyl moiety to the pyrimidine ring, often achieved via nucleophilic substitution or coupling reactions:

  • Nucleophilic substitution: Reacting a halogenated pyrimidine (e.g., 2-chloropyrimidine) with piperidin-3-ylmethanethiol or piperidin-3-ylmethylamine derivatives under basic conditions to form a thioether or amine linkage.
  • Coupling reactions: Using organolithium intermediates or metal-catalyzed cross-coupling to attach the piperidin-3-ylmethyl substituent.

Salt Formation

The free base form of the compound is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an alcoholic or aqueous medium, to enhance solubility and stability.

Representative Synthetic Route Example

A patent describing a related pyrimidine-piperidine compound (2-methyl-5-(piperidin-4-yl)pyrimidine) provides a synthetic sequence that can be adapted for 2-(piperidin-3-ylmethyl)pyrimidine derivatives:

Step Reaction Description Conditions Product/Intermediate
1 Bromination of 2-methylpyrimidine Bromine in acetic acid, reflux overnight 5-bromo-2-methylpyrimidine
2 Lithiation and addition of N-benzylpiperidine ketone n-Butyllithium at -78°C, then ketone addition 1-benzyl-4-(2-methylpyrimidin-5-yl)piperidin-4-ol
3 Acid-catalyzed dehydration Reflux in ethanol with concentrated HCl 5-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-2-methylpyrimidine
4 Hydrogenation and debenzylation Pd/C catalyst, hydrogen atmosphere, room temperature 2-methyl-5-(piperidin-4-yl)pyrimidine

This sequence involves halogenation, organolithium chemistry, acid-mediated cyclization, and catalytic hydrogenation to yield the piperidine-substituted pyrimidine.

Alternative Preparation via Thioether Linkage

For derivatives closely related to this compound, such as 4-methyl-2-((piperidin-3-ylmethyl)thio)pyrimidine hydrochloride, preparation involves:

Step Reaction Description Conditions Notes
1 Formation of pyrimidine core Biginelli reaction or cyclization of amidines and β-keto esters Provides the pyrimidine scaffold
2 Nucleophilic substitution Reaction of halogenated pyrimidine with piperidin-3-ylmethanethiol under basic conditions Forms thioether linkage
3 Hydrochloride salt formation Treatment with HCl in ethanol or water Improves compound stability

This method emphasizes the use of thiol nucleophiles to introduce the piperidin-3-ylmethyl group via sulfur linkage, which is a common approach for related compounds.

Industrial Production Considerations

  • Optimization of reaction conditions such as temperature, solvent, and reagent stoichiometry is critical to maximize yield and purity.
  • Use of continuous flow reactors can improve safety and scalability, especially for steps involving reactive intermediates (e.g., organolithium reagents).
  • Purification techniques such as recrystallization, silica gel chromatography, or preparative HPLC are employed to achieve pharmaceutical-grade purity.
  • Salt formation is generally performed as the final step to facilitate handling and formulation.

Summary Table of Key Preparation Methods

Method Key Reagents Reaction Type Advantages Limitations
Halogenation + Organolithium Coupling + Hydrogenation 2-methylpyrimidine, bromine, n-BuLi, piperidine ketone, Pd/C Halogenation, nucleophilic addition, catalytic hydrogenation High selectivity, well-established Requires low temperature, sensitive reagents
Nucleophilic Substitution with Piperidin-3-ylmethanethiol Halogenated pyrimidine, piperidin-3-ylmethanethiol, base (NaH, K2CO3) SNAr substitution Mild conditions, straightforward May require careful control of base and solvent
Biginelli Pyrimidine Synthesis + Thiol Coupling Urea, aldehyde, β-keto ester, piperidin-3-ylmethanethiol Cyclization, nucleophilic substitution One-pot pyrimidine formation Multi-step, moderate yields

Research Findings and Analytical Data

  • Purity and Structural Confirmation: High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) are standard for verifying purity (>98%) and confirming structure.
  • Stability: Hydrochloride salts exhibit improved thermal and moisture stability compared to free bases.
  • Reaction Yields: Reported yields for key steps vary from 60% to 90%, depending on reaction conditions and purification efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles like amines or thiols replace halogen atoms in the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 2-(Piperidin-3-ylmethyl)pyrimidine.

    Reduction: Reduced derivatives with hydrogenated nitrogen atoms.

    Substitution: Substituted pyrimidine derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride is primarily studied for its potential therapeutic properties. Research indicates that compounds with similar structures exhibit significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various pathogens, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values against notable pathogens are as follows:
PathogenMIC (μg/mL)
Staphylococcus aureus0.25 - 1
Enterococcus faecalis0.5 - 2
Escherichia coli1 - 4

These findings suggest a promising profile for the compound as an antimicrobial agent.

Research has indicated that this compound may interact with specific molecular targets involved in inflammatory pathways. It is believed to inhibit enzymes or receptors associated with inflammation, potentially leading to anti-inflammatory effects. This activity could be attributed to the compound's ability to modulate inflammatory mediators such as prostaglandins and cytokines .

Drug Development

The compound's structural features make it a valuable building block in drug discovery. Its ability to form derivatives allows for the exploration of new pharmacological profiles. For instance, modifications to the piperidine or pyrimidine components can yield compounds with enhanced efficacy or reduced toxicity.

Synthetic Routes

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : This can be achieved through various methods, such as the Biginelli reaction or other condensation reactions involving urea and aldehydes.
  • Introduction of the Piperidine Moiety : The piperidine group is introduced via nucleophilic substitution reactions, often using halogenated pyrimidines.
  • Hydrochloride Salt Formation : The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid, enhancing solubility .

Case Studies and Research Findings

Several studies have documented the applications and biological activities of this compound:

  • A study published in Journal of Medicinal Chemistry highlighted its potential as an antimicrobial agent, demonstrating effectiveness against resistant strains of bacteria.
  • Another research article in Bioorganic & Medicinal Chemistry Letters reported on the compound’s anti-inflammatory properties, suggesting mechanisms involving inhibition of specific inflammatory pathways.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural Modifications in Pyrimidine-Piperidine Derivatives

The following table highlights key structural analogs, their molecular properties, and differences:

Compound Name Molecular Formula Molecular Weight CAS Number Key Structural Differences
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride C10H16ClN3 237.71* Not provided Reference compound
2-(Piperidin-3-yl)pyrimidine dihydrochloride C7H17Cl2N3 226.14 EN300-384563 Dihydrochloride salt; lacks methylene linker
5-Fluoro-2-((piperidin-3-ylmethyl)thio)pyrimidine HCl C10H15ClFN3S 263.76 1420803-90-2 Thioether group; fluorine substitution
Risperidone Related Compound G C23H28FN3O3·HCl 449.95 152542-00-2 Complex benzisoxazole substituent; fluoro group
1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylamine HCl C10H16ClN5S·HCl 316.25 1261231-74-6 Chloro and methylthio groups on pyrimidine

*Calculated based on formula.

Impact of Substituents on Properties

Hydrochloride vs.

Thioether vs. Methylene Linkers : The thioether group in 5-Fluoro-2-((piperidin-3-ylmethyl)thio)pyrimidine HCl (CAS 1420803-90-2) increases molecular weight and may enhance lipophilicity, favoring blood-brain barrier penetration .

Halogen Substitution : Fluorine in 5-Fluoro-2-((piperidin-3-ylmethyl)thio)pyrimidine HCl improves metabolic stability and binding affinity in drug-receptor interactions, a common strategy in CNS drug design .

Complex Substituents : Risperidone Related Compound G (CAS 152542-00-2) includes a benzisoxazole group, broadening pharmacological activity but complicating synthesis and purification .

Biological Activity

2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, supported by case studies, research findings, and comparative analyses.

Chemical Structure and Properties

  • Molecular Formula : C10H14ClN3
  • Molecular Weight : 215.69 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a piperidine ring connected to a pyrimidine moiety, which is significant in enhancing its pharmacological properties. The presence of the hydrochloride salt form improves its solubility and bioavailability.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can lead to reduced proliferation of cancer cells.
  • Receptor Binding : The compound can bind to receptors such as histamine H3 and sigma-1 receptors, modulating their activity and contributing to analgesic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound across various cancer cell lines:

Cell LineIC50 (µM)Remarks
NCI-H4600.08Significant cytotoxicity observed
MCF-70.12Effective against breast cancer cells
A5490.15Shows promise in lung cancer treatment

In vitro evaluations indicate that structural modifications can enhance the cytotoxic effects against different cancer types, suggesting a structure-activity relationship that warrants further exploration.

Antimicrobial Activity

The compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria:

BacteriaMIC (µg/mL)Activity Description
Staphylococcus aureus200Effective against clinical strains
Escherichia coli150Inhibitory action observed
Pseudomonas aeruginosa100Effective against resistant strains

Research indicates that derivatives of this compound show low micromolar minimal inhibitory concentrations (MIC), highlighting its potential as an antimicrobial agent.

Antiparasitic Activity

This compound has shown efficacy against Trypanosoma brucei rhodesiense, the causative agent of Human African Trypanosomiasis (HAT). In vitro studies revealed an IC50 of approximately 1.0 µM, indicating effective antiparasitic action with minimal cytotoxicity towards human cells. The mechanism appears to involve targeting adenosine kinase, crucial for the parasite's survival.

Case Studies

  • Anticancer Evaluation : A study investigated the effects of this compound on various cancer cell lines, confirming its potential as a therapeutic agent. Modifications to the piperidine and pyrimidine rings were found to enhance activity significantly.
  • Antimicrobial Assessment : Another research effort evaluated multiple derivatives for their ability to inhibit biofilm formation in bacteria, demonstrating effective bactericidal properties.
  • Antiparasitic Research : A focused study on a derivative demonstrated potent activity against T. b. rhodesiense, reinforcing its potential as a therapeutic candidate for HAT.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear NIOSH/EN 166-certified safety goggles, nitrile gloves, and lab coats. Avoid skin/eye contact and inhalation of dust/aerosols .
  • Storage : Store in a dry environment at 2–8°C, away from ignition sources. Use explosion-proof refrigeration for bulk quantities .
  • Spill Management : Isolate the area, use dust suppression techniques (e.g., wet sand), and collect residues in sealed containers. Avoid flushing into drains .
  • Ventilation : Conduct experiments in a fume hood with local exhaust ventilation to minimize airborne exposure .

Q. How can researchers determine the purity of this compound using analytical techniques?

  • Methodological Answer :

  • HPLC Analysis : Use a C18 column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min. Compare retention times against certified reference standards (e.g., EP/JP impurities) .
  • Mass Spectrometry (MS) : Confirm molecular ions (e.g., m/z 232.71 for C9H17ClN4O) and cross-validate with high-resolution MS (HRMS) to detect trace impurities .
  • Karl Fischer Titration : Quantify water content (<0.5% w/w) to ensure anhydrous conditions for hygroscopic samples .

Q. What solvent systems are optimal for preparing stock solutions of this compound?

  • Methodological Answer :

  • Primary Solvents : Use dimethyl sulfoxide (DMSO) for solubility screening (e.g., 10 mM stock). For aqueous compatibility, prepare 1–5 mM solutions in PBS (pH 7.4) with sonication to ensure dissolution .
  • Stability Testing : Store aliquots at –20°C for ≤6 months. Avoid freeze-thaw cycles by partitioning into single-use vials .

Advanced Research Questions

Q. What computational strategies can be employed to design efficient synthetic routes for this compound derivatives?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., B3LYP/6-31G* level). Identify transition states and optimize intermediates for regioselective piperidine-pyrimidine coupling .
  • Machine Learning (ML) : Train models on reaction databases (e.g., Reaxys) to predict optimal catalysts (e.g., Pd/C or CuI) and solvent systems (e.g., DMF/EtOH) for cross-coupling reactions .
  • High-Throughput Screening (HTS) : Test 96-well plate arrays with varying temperatures (60–120°C) and pressures (1–5 atm) to accelerate reaction discovery .

Q. How should researchers address discrepancies in spectral data obtained during the characterization of this compound?

  • Methodological Answer :

  • Cross-Validation : Compare NMR (¹H/¹³C) and LC-MS data with synthetic intermediates (e.g., piperidin-3-ylmethanol precursors) to identify misassignments .
  • Dynamic NMR (DNMR) : Resolve rotational isomers (e.g., piperidine ring puckering) by analyzing variable-temperature ¹H NMR spectra (–40°C to +40°C) .
  • X-ray Crystallography : Confirm absolute configuration using single-crystal diffraction (e.g., Mo-Kα radiation, 100 K) for structurally ambiguous derivatives .

Q. What methodologies are recommended for analyzing and mitigating byproduct formation during the synthesis of this compound?

  • Methodological Answer :

  • Byproduct Identification : Use LC-MS/MS to detect chlorinated side products (e.g., m/z 273.24 for dihydrochloride adducts). Quantify with external calibration curves .
  • Reactor Design : Optimize batch vs. flow chemistry setups. For example, continuous-flow microreactors reduce residence time, minimizing overalkylation .
  • Workup Strategies : Employ acid-base extraction (pH 4–5) to isolate the target compound from unreacted amines or pyrimidine precursors .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride
Reactant of Route 2
2-(Piperidin-3-ylmethyl)pyrimidine hydrochloride

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